

Physical and chemical properties of Diphenylacetylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylacetylene*

Cat. No.: *B1204595*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Diphenylacetylene**

For Researchers, Scientists, and Drug Development Professionals

Diphenylacetylene ($C_{14}H_{10}$), also known as tolane, is a hydrocarbon consisting of two phenyl groups linked by an acetylene unit.^[1] This colorless, crystalline solid serves as a fundamental building block in organic synthesis, a ligand in organometallic chemistry, and a precursor for various functional materials.^{[1][2]} Its rigid, linear structure and rich electron system impart unique properties that are harnessed in diverse fields, including materials science and medicinal chemistry.^{[2][3]} This guide provides a comprehensive overview of the core physical and chemical characteristics of **diphenylacetylene**, detailed experimental protocols for its synthesis, and a summary of its key reactions.

Physical and Structural Properties

Diphenylacetylene is a planar molecule characterized by a central $C\equiv C$ triple bond with a bond length of 119.8 picometers.^[1] It is a colorless solid at room temperature and is generally stable under standard conditions, though it is combustible and incompatible with strong oxidizing agents.^{[4][5][6]} It is insoluble in water but shows good solubility in nonpolar organic solvents like ether, benzene, toluene, and hot ethanol.^{[1][4][5]}

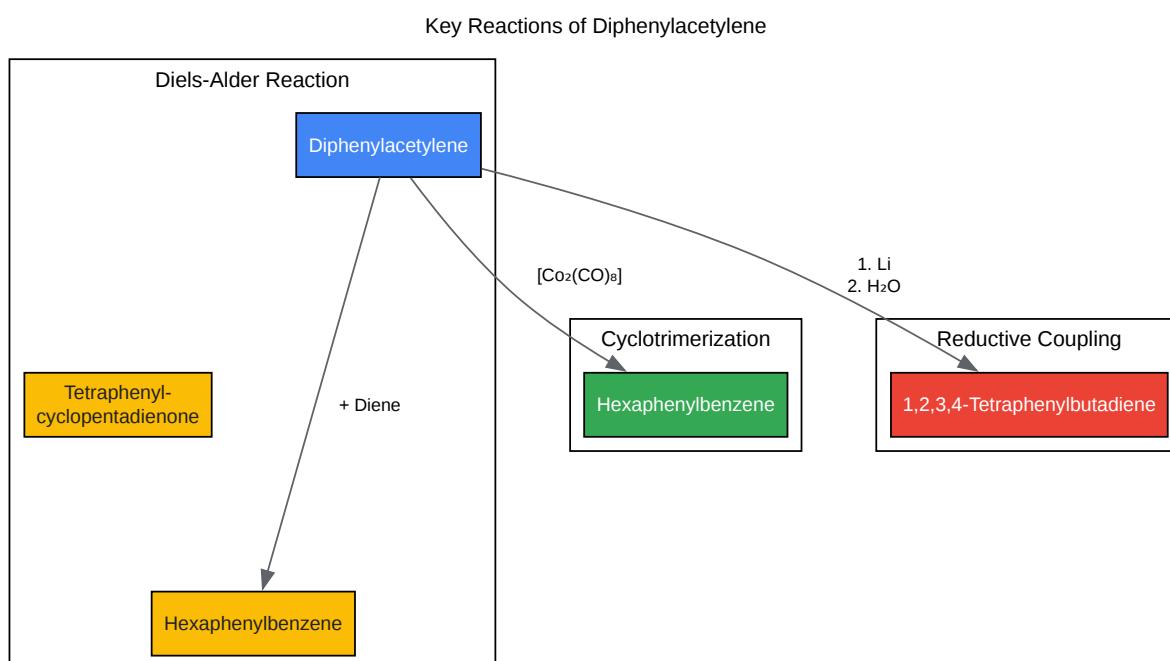
Table 1: Physical Properties of **Diphenylacetylene**

Property	Value	References
Molecular Formula	$C_{14}H_{10}$	[1] [4]
Molar Mass	178.23 g/mol	[1] [3] [7]
Appearance	Colorless to pale yellow crystalline solid	[1] [3] [8]
Melting Point	58-62.5 °C (136.4-144.5 °F; 331.1-335.6 K)	[1] [4] [9] [10] [11]
Boiling Point	300 °C (572 °F; 573 K) at 760 mmHg	[4] [12]
	170 °C (338 °F; 443 K) at 19 mmHg	[1] [4] [13]
Density	~0.99 - 1.136 g/cm ³	[1] [4] [5]
Solubility	Insoluble in water; Soluble in ether and hot alcohol	[1] [4] [5] [10]
Dipole Moment	0 D	[1]

Spectroscopic Characterization

The structural features of **diphenylacetylene** give rise to distinct spectroscopic signatures that are crucial for its identification and characterization.

Table 2: Spectroscopic Data for **Diphenylacetylene**


Spectroscopy	Key Signals / Features	References
¹ H NMR	Signals are typically observed in the aromatic region (~7.2-7.5 ppm), corresponding to the protons on the two phenyl rings.	[3][14][15]
¹³ C NMR	Characteristic signals for the acetylenic carbons appear around 80-90 ppm, with aromatic carbons resonating in the 120-140 ppm range.	[7]
FT-IR	The spectrum is characterized by C-H stretching vibrations of the aromatic rings (~3000-3100 cm ⁻¹) and C=C stretching within the rings (~1400-1600 cm ⁻¹). The C≡C triple bond stretch is often weak or absent due to the molecule's symmetry.	[3][7][16]
UV-Vis	The UV absorption spectrum shows strong absorbance bands around 300 nm, 225 nm, and 196 nm, which are attributed to π-π* transitions within the conjugated system.	[3][17][18]

Chemical Properties and Reactions

Diphenylacetylene's reactivity is dominated by its electron-rich alkyne functional group. It participates in a variety of chemical transformations, making it a versatile synthetic intermediate.[1][19]

Key Reactions:

- Diels-Alder Reaction: It acts as a dienophile, reacting with dienes like tetraphenylcyclopentadienone to yield hexaphenylbenzene.[1][8]
- Cyclotrimerization: In the presence of catalysts such as dicobalt octacarbonyl, **diphenylacetylene** undergoes cyclotrimerization to form hexaphenylbenzene.[1]
- Reductive Coupling: Reaction with lithium metal leads to a reductive coupling, and subsequent hydrolysis yields 1,2,3,4-tetraphenylbutadiene.[1]
- Cyclopropenation: It reacts with benzal chloride in the presence of potassium t-butoxide to form a cyclopropene derivative.[1][20]

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **diphenylacetylene**.

Synthesis of Diphenylacetylene

Diphenylacetylene can be synthesized through several routes, including the Castro-Stephens coupling, Sonogashira coupling, and oxidation of benzil dihydrazone.[1][9][20][21] A widely used and reliable laboratory method is the two-step synthesis starting from trans-stilbene, which involves bromination followed by a double dehydrohalogenation.[22][23][24]

Experimental Protocol: Two-Step Synthesis from trans-Stilbene

This procedure involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by elimination of two equivalents of HBr using a strong base.[23][25]

Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide

- **Dissolution:** Dissolve trans-stilbene (e.g., 2.0 g) in a suitable solvent like glacial acetic acid (~40 mL) or ether in an appropriately sized flask.[9][23] Warming may be required.
- **Brominating Agent Addition:** While stirring, add the brominating agent. Pyridinium hydrobromide perbromide (e.g., 4.0 g) is a safer alternative to liquid bromine.[23] If using liquid bromine, add it dropwise.[9]
- **Reaction:** Stir the mixture. A white solid, meso-stilbene dibromide, should precipitate almost immediately.[22][23] Continue stirring for a period (e.g., 1 hour) to ensure the reaction goes to completion.[9]
- **Isolation:** Cool the flask in an ice or cold water bath.[23] Collect the solid product by suction filtration using a Büchner funnel.
- **Washing:** Wash the collected crystals with a cold solvent like methanol or ether to remove any residual color (e.g., from bromine).[9][23]
- **Drying:** Allow the product to air dry. The yield of stilbene dibromide is typically high.

Step 2: Dehydrohalogenation of meso-Stilbene Dibromide to Diphenylacetylene

- Reaction Setup: Place the dried stilbene dibromide into a round-bottomed flask. Add a strong base, such as potassium hydroxide (KOH) pellets (e.g., ~1.5-3 g), and a high-boiling solvent like ethylene glycol or diethylene glycol (~20-30 mL).[23][24][25]
- Heating: Attach a reflux condenser (an air condenser is usually sufficient due to the high boiling point of the solvent) and heat the mixture.[23][24] An oil bath or heating mantle can be used to maintain a constant temperature (e.g., 160-190 °C).[22][25]
- Reflux: Gently reflux the mixture for approximately 20-30 minutes.[23][24] The second elimination step requires these forcing conditions.[22]
- Workup: Allow the reaction mixture to cool to room temperature. Pour the hot solution into a larger flask containing cold water (~120 mL).[23][26] **Diphenylacetylene** will precipitate as a yellow solid.[23][24]
- Isolation: Cool the mixture further in an ice bath to maximize precipitation, then collect the crude product by suction filtration.[26]
- Purification: The crude **diphenylacetylene** can be purified by recrystallization. A common solvent system is a mixture of hot 95% ethanol and a small amount of water.[22][26] Dissolve the crude solid in a minimal amount of hot ethanol, then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure, needle-like crystals of **diphenylacetylene**.[9][26]

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of **diphenylacetylene**.

Applications

The unique structural and electronic properties of **diphenylacetylene** make it a valuable compound in several advanced applications:

- Organic Synthesis: It is a key precursor for synthesizing complex polycyclic aromatic hydrocarbons, such as hexaphenylbenzene, and various heterocyclic compounds.[1][8]
- Materials Science: **Diphenylacetylene** and its derivatives are used in the development of organic semiconductors, liquid crystals, and nanomaterials.[2][8] It has also been utilized as a primary fluor or wavelength shifter in soluble scintillators.[8][13]
- Drug Development: While not a drug itself, the **diphenylacetylene** scaffold can be incorporated into larger molecules. Its rigidity can be useful for designing specific molecular architectures to interact with biological targets. Derivatives are being explored as potential therapeutic agents, including for anticancer applications.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diphenylacetylene - Wikipedia [en.wikipedia.org]
- 2. diphenylacetylene; CAS No.: 501-65-5 [chemshuttle.com]
- 3. ijcps.org [ijcps.org]
- 4. Diphenylacetylene [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Diphenylacetylene | CAS#:501-65-5 | Chemsra [chemsra.com]
- 7. Diphenylacetylene | C14H10 | CID 10390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diphenylacetylene (501-65-5) for sale [vulcanchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diphenylacetylene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Diphenylacetylene, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. Diphenylacetylene [webbook.nist.gov]
- 13. Diphenylacetylene | 501-65-5 [chemicalbook.com]
- 14. Diphenylacetylene(501-65-5) 1H NMR spectrum [chemicalbook.com]
- 15. chegg.com [chegg.com]
- 16. Diphenylacetylene(501-65-5) IR Spectrum [chemicalbook.com]
- 17. forskning.ruc.dk [forskning.ruc.dk]
- 18. 1,2-diphenylacetylene [omlc.org]
- 19. getidiom.com [getidiom.com]
- 20. Diphenylacetylene [chemeurope.com]
- 21. Synthetic Methods of Diphenylacetylene - Chempedia - LookChem [lookchem.com]
- 22. community.wvu.edu [community.wvu.edu]
- 23. people.wou.edu [people.wou.edu]
- 24. docsity.com [docsity.com]
- 25. studylib.net [studylib.net]
- 26. condor.depaul.edu [condor.depaul.edu]
- To cite this document: BenchChem. [Physical and chemical properties of Diphenylacetylene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204595#physical-and-chemical-properties-of-diphenylacetylene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com